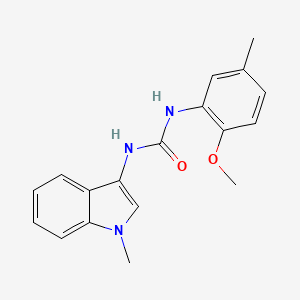

1-(2-methoxy-5-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-12-8-9-17(23-3)14(10-12)19-18(22)20-15-11-21(2)16-7-5-4-6-13(15)16/h4-11H,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXZYKYIOCTGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxy-5-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, with the CAS number 941968-80-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 309.4 g/mol

- Structural Features : The compound features an indole moiety linked to a urea group and a methoxy-substituted phenyl ring, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Biological Activity Data

| Activity Type | Cell Line/Model | IC Value | Mechanism |

|---|---|---|---|

| Antitumor | A549 (Lung Cancer) | 12.5 µM | Induction of apoptosis |

| Anti-inflammatory | RAW 264.7 (Macrophages) | 15 µM | COX inhibition |

| Antioxidant | DPPH Scavenging Assay | 30 µM | Free radical scavenging |

Case Study 1: Antitumor Efficacy

In a study conducted by Zhang et al., this compound was evaluated for its antitumor efficacy against various cancer cell lines, including A549 and MCF-7. The compound demonstrated significant growth inhibition with an IC value of 12.5 µM in A549 cells, indicating its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound using the RAW 264.7 macrophage cell line. The results indicated that at a concentration of 15 µM, the compound effectively inhibited COX enzymes, leading to decreased levels of inflammatory cytokines.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, derivatives of indole and urea have been synthesized and tested for improved potency against various diseases. These findings suggest that further optimization of the chemical structure could lead to more effective therapeutic agents.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

1-(2-methoxy-5-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied for its potential to inhibit tumor growth:

- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell cycle progression through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. This effect is hypothesized to be due to its ability to modulate oxidative stress pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Study 2 | Investigate anti-inflammatory effects | Showed reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |

| Study 3 | Assess neuroprotective effects | Indicated potential for reducing oxidative stress markers in neuronal cells. |

Chemical Reactions Analysis

Reaction Mechanism

The urea formation involves bifunctional coupling between the amine group of the indole and the carbonyl group of the phenyl moiety. Key steps include:

-

Activation of the carbonyl group (e.g., via acyl chloride formation).

-

Nucleophilic substitution by the indole amine, leading to the urea intermediate.

Data Tables

Table 1: Reagents and Conditions for Urea Coupling

Table 2: Structural Features

| Feature | Description | Source |

|---|---|---|

| Indole ring | Coplanar with substituents | |

| Urea linkage | Forms hydrogen bonds | |

| Methoxy group | Enhances solubility |

Research Findings

-

Structural Analysis : The indole ring and urea group are typically coplanar, with substituents influencing torsion angles and hydrogen bonding .

-

Biological Activity : Related indole-urea derivatives show potential in pharmaceutical applications, including anti-inflammatory and anticancer therapies .

-

Synthetic Optimization : Microwave-assisted reactions and catalysts like L-proline or mpCuO improve yields and reduce reaction times .

Challenges and Innovations

Q & A

Q. What are the standard synthetic routes for 1-(2-methoxy-5-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, and what reaction parameters are critical for yield optimization?

- Methodological Answer : Synthesis typically involves coupling aromatic amines with isocyanates or urea precursors under controlled conditions. For analogous urea derivatives, reactions are conducted in polar aprotic solvents (e.g., dichloromethane or ethanol) at 50–80°C for 6–24 hours. Key parameters include:

- Stoichiometry : Equimolar ratios of aryl amine and isocyanate to avoid side reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate urea bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for isolation .

| Parameter | Typical Conditions | Example from Evidence |

|---|---|---|

| Solvent | Dichloromethane | |

| Temp. | 60°C | |

| Catalyst | Triethylamine |

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and indole NH (δ ~10 ppm) groups. Aromatic protons typically appear at δ 6.5–7.5 ppm .

- X-ray Crystallography : Single-crystal analysis resolves substituent orientation and hydrogen bonding (e.g., urea carbonyl interactions). For similar structures, R-factors < 0.05 ensure accuracy .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~350–360) .

Advanced Research Questions

Q. How can researchers experimentally dissect the influence of methoxy and methyl substituents on bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent modifications (e.g., replacing methoxy with hydroxy or methyl with ethyl) and compare bioactivity.

- Computational Modeling : Use DFT calculations to map electronic effects (e.g., methoxy’s electron-donating nature) on binding affinity to target proteins .

- Biological Assays : Test analogs in dose-response assays (e.g., IC₅₀ determinations) to quantify potency differences. Controls should include unsubstituted parent compounds .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, incubation times) using tools like PRISMA guidelines to identify confounding variables .

- Reproducibility Protocols : Validate results via independent replication with standardized protocols (e.g., fixed concentrations, blinded analyses).

- Data Normalization : Normalize activity data to internal controls (e.g., reference inhibitors) to account for inter-lab variability .

Q. How should researchers design stability studies to assess this compound’s suitability for long-term pharmacological use?

- Methodological Answer :

- Accelerated Degradation Testing : Expose the compound to stressors (pH 3–10 buffers, 40–60°C, UV light) and monitor degradation via HPLC.

- Metabolite Identification : Use LC-MS/MS to characterize degradation products and infer instability hotspots (e.g., urea bond hydrolysis) .

- Kinetic Analysis : Calculate half-life (t₁/₂) under physiological conditions (37°C, PBS) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.